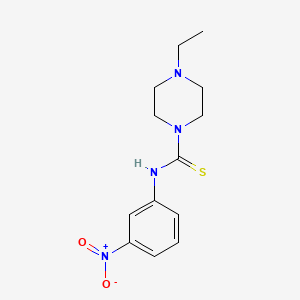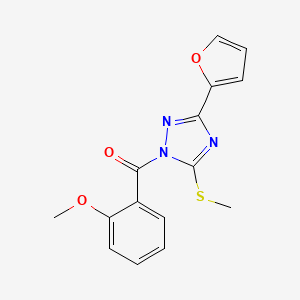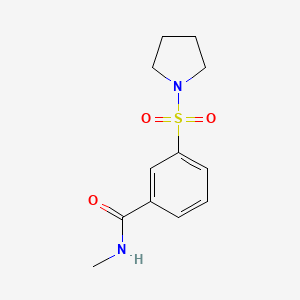
4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide, also known as ENPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENPTC is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide exerts its effects through various mechanisms, including the inhibition of protein tyrosine phosphatases and the activation of mitogen-activated protein kinase pathways. 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the prevention of neuronal cell death in neurodegenerative diseases. 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
実験室実験の利点と制限
4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its neuroprotective effects. However, 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide also has limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide, including the development of novel 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and administration of 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide for therapeutic applications. Finally, studies are needed to explore the potential of 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide in combination with other therapies for the treatment of cancer and neurodegenerative diseases.
Conclusion
In conclusion, 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to determine the optimal dosage and administration of 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide for therapeutic applications and to explore its potential in combination with other therapies.
合成法
4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been synthesized through various methods, including the reaction of 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarboxamide with thioamide reagents. One such method involves the reaction of 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarboxamide with carbon disulfide and potassium hydroxide in the presence of ethanol to yield 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide.
科学的研究の応用
4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarbothioamide has been found to have neuroprotective effects and can prevent neuronal cell death in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-ethyl-N-(3-nitrophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-2-15-6-8-16(9-7-15)13(20)14-11-4-3-5-12(10-11)17(18)19/h3-5,10H,2,6-9H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMCOGOCXNMOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5829888.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5829890.png)
![4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5829897.png)

![ethyl 4-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5829909.png)
![2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5829927.png)

![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)
![2-[(2-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5829968.png)
![methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate](/img/structure/B5829980.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5829987.png)
